molecular formula C12H19NO B7779250 4-(Diethylamino)phenethyl alcohol

4-(Diethylamino)phenethyl alcohol

Cat. No.: B7779250
M. Wt: 193.28 g/mol
InChI Key: MTNVBUDEMYKBFS-UHFFFAOYSA-N
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Description

4-(Diethylamino)phenethyl alcohol is an organic compound that belongs to the class of phenethyl alcohols It is characterized by the presence of a diethylamino group attached to the phenyl ring, which is further connected to an ethyl alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)phenethyl alcohol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 4-(Diethylamino)acetophenone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol .

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)phenethyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Diethylamino)phenethyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)phenethyl alcohol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, modulating their activity. Additionally, the phenethyl alcohol moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethylamino)phenethyl alcohol is unique due to the presence of both the diethylamino group and the phenethyl alcohol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-(diethylamino)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-13(4-2)12-7-5-11(6-8-12)9-10-14/h5-8,14H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNVBUDEMYKBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a four-aperture flask, 9.6 g (70 mmol) of p-aminophenethyl alcohol, 38.7 g (280 mmol) of potassium carbonate, and 100 mL of monochlorobenzene were poured, and the mixture was heated at 120° C. under an argon atmosphere with stirring. Then, 32.8 g (210 mmol) of ethyl iodide was delivered by drops into the mixture for 5 hours. Upon completion of the dripping, the mixture was further heated with stirring for 5 hours. The reaction solution was cooled to the room temperature and then diluted with dichloromethane, followed by washing with water three times. The dichloromethane solution was dried with anhydrous magnesium sulfate, the solvent was distilled away to purify the dichloromethane solution by silica gel chromatography using a mixture solvent of toluene/ethyl acetate (2/1) as an eluent to thereby synthesize 12.1 g (yield: 89% by mass) of p-diethylaminophenethyl alcohol.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
38.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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